Amcasertib

Cancer stem cell signaling NANOG transcription factor kinase inhibitor selectivity

Amcasertib (BBI503, CAS 1129403-56-0) is an orally bioavailable, first-in-class cancer stemness kinase inhibitor developed by Boston Biomedical (Sumitomo Dainippon Pharma Group). This small-molecule multi-kinase inhibitor (molecular weight 539.69, formula C31H33N5O2S) targets multiple serine-threonine stemness kinases, thereby suppressing NANOG and other cancer stem cell (CSC) pathways including β-catenin.

Molecular Formula C31H33N5O2S
Molecular Weight 539.7 g/mol
CAS No. 1129403-56-0
Cat. No. B1664840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmcasertib
CAS1129403-56-0
SynonymsAmcasertib;  BBI503;  BBI-503;  BB I503.
Molecular FormulaC31H33N5O2S
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
InChIInChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17-
InChIKeyQDWKGEFGLQMDAM-ULJHMMPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amcasertib (BBI503) CAS 1129403-56-0: First-in-Class Cancer Stemness Kinase Inhibitor for Oncology Research Procurement


Amcasertib (BBI503, CAS 1129403-56-0) is an orally bioavailable, first-in-class cancer stemness kinase inhibitor developed by Boston Biomedical (Sumitomo Dainippon Pharma Group) [1]. This small-molecule multi-kinase inhibitor (molecular weight 539.69, formula C31H33N5O2S) targets multiple serine-threonine stemness kinases, thereby suppressing NANOG and other cancer stem cell (CSC) pathways including β-catenin [2]. Amcasertib is currently under investigation in Phase I and II clinical trials across multiple solid tumor indications, including advanced colorectal cancer, head and neck cancer, hepatocellular carcinoma, and ovarian cancer [3]. Its mechanism is fundamentally distinct from that of its sister compound napabucasin (BBI608), which targets STAT3-driven gene transcription rather than upstream stemness kinases [4].

Why Amcasertib Cannot Be Substituted by Other Cancer Stemness Inhibitors in Preclinical and Translational Research


The term 'cancer stemness inhibitor' encompasses molecules with mechanistically divergent targets, making class-level substitution scientifically unsound. Amcasertib (BBI503) inhibits NANOG transcriptional activity via upstream serine-threonine kinase inhibition (STK33 and STK17A), while napabucasin (BBI608), the most structurally and developmentally proximate analog, suppresses stemness by directly targeting STAT3-driven gene transcription [1]. Although both compounds were developed by the same company (Boston Biomedical) and entered parallel clinical programs, their molecular targets do not overlap: amcasertib is a multi-kinase inhibitor that additionally engages EGFR, c-MET, HER2, and PDGFRα without reducing global tyrosine kinase activity, a profile absent in napabucasin [2]. Preclinical studies have confirmed that amcasertib targets Nanog via the STK33 pathway and β-catenin via the STK17A pathway—two kinase-dependent regulatory nodes not addressed by STAT3 inhibitors [3]. These fundamental mechanistic differences translate into distinct efficacy patterns across tumor models and genetic backgrounds, as demonstrated in the comparative clinical data from the Phase Ib/II HCC trial (BBI608-503-103HCC), where the two compounds produced quantitatively different outcomes when each was combined with sorafenib . Consequently, selecting amcasertib versus napabucasin—or any other stemness inhibitor—must be driven by the specific kinase pathway dependencies and NANOG/β-catenin signaling status of the experimental system, not by class membership alone.

Amcasertib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Napabucasin and Other Stemness Inhibitors


Mechanism-Level Differentiation: Amcasertib Targets Dual Kinase Pathways (STK33/NANOG and STK17A/β-Catenin) vs Napabucasin's STAT3-Dependent Mechanism

Amcasertib exerts its cancer stemness inhibition through a fundamentally different mechanism from napabucasin (BBI608), the closest analog in the same development portfolio. Amcasertib was shown in preclinical models to target Nanog via the STK33 pathway and β-catenin via the STK17A pathway, with potent inhibition of STK17A leading to reduced β-catenin phosphorylation at Ser675 [1]. In contrast, napabucasin suppresses cancer stemness by directly targeting STAT3-driven gene transcription, a mechanism that does not engage the upstream serine-threonine kinase nodes addressed by amcasertib [2]. The official Sumitomo Dainippon Pharma disclosure explicitly states that BBI503 (amcasertib) operates through a mechanism distinct from BBI608 (napabucasin), inhibiting multiple kinases rather than STAT3 [3]. This dual-pathway kinase targeting profile is absent in napabucasin and represents a qualitatively different mode of stemness pathway suppression.

Cancer stem cell signaling NANOG transcription factor kinase inhibitor selectivity STK33 STK17A

Multi-Kinase Inhibition Profile: Amcasertib Inhibits EGFR, c-MET, HER2, and PDGFRα Without Suppressing Global Tyrosine Kinase Activity

Amcasertib demonstrates a multi-kinase inhibition profile that is not shared by napabucasin or other stemness-targeted agents. In vitro characterization confirms that amcasertib inhibits EGFR, c-MET, HER2, and PDGFRα without reducing global tyrosine kinase activity, indicating selective kinase engagement rather than pan-kinase suppression [1]. By contrast, napabucasin (BBI608) is characterized as a targeted STAT3 inhibitor and is not reported to engage these receptor tyrosine kinases . The multi-kinase engagement of amcasertib is consistent with its patent origin as a PDGFRα inhibitor scaffold (US Patent 8299106B2) [2]. This broader kinase inhibition profile distinguishes amcasertib from single-pathway stemness inhibitors and may confer activity in tumor contexts where concurrent RTK signaling contributes to the CSC phenotype.

Multi-kinase inhibitor EGFR c-MET HER2 PDGFRα tyrosine kinase selectivity

Comparative Clinical Efficacy: Amcasertib vs Napabucasin Each Combined with Sorafenib in Hepatocellular Carcinoma — Same Phase Ib/II Trial

The BBI608-503-103HCC trial (Phase Ib/II) provides the only available direct clinical comparison of amcasertib and napabucasin within the same study protocol. In this three-arm trial, amcasertib (100 or 200 mg once-daily) plus sorafenib was evaluated in parallel with napabucasin (160 or 240 mg twice-daily) plus sorafenib in adult patients with advanced HCC . Among RECIST-evaluable patients, amcasertib + sorafenib (Arm 2, n=5 evaluable) achieved a disease control rate (DCR) of 100% (5/5), while napabucasin + sorafenib (Arm 1, n=6 evaluable) also achieved DCR of 100% (6/6) [1]. However, in the intent-to-treat (ITT) analysis, DCR was 50% for the amcasertib arm versus 67% for the napabucasin arm [1]. A separate data cut presented at ASCO 2017 reported: amcasertib + sorafenib (n=13) DCR 61%, median PFS 3.4 months, median OS 5.1 months; napabucasin + sorafenib (n=14) DCR 64%, median PFS 7.5 months, median OS 19.2 months . Both arms demonstrated safety profiles consistent with each agent as monotherapy, with no pharmacokinetic drug-drug interactions observed [1]. This intra-trial comparison establishes that, while both compounds can be safely combined with sorafenib, their efficacy outcomes in the HCC setting are not equivalent.

Hepatocellular carcinoma sorafenib combination therapy Phase Ib/II clinical trial disease control rate overall survival

Preferential Potency in CSC-Enriched Cancer Cell Populations: Amcasertib 2-Fold CSC Selectivity vs Napabucasin 2.78-Fold CSC Selectivity

Both amcasertib and napabucasin exhibit enhanced potency against cancer stem cell (CSC)-enriched populations compared with bulk cancer cells, but the quantitative selectivity profiles differ. Amcasertib demonstrates a 2-fold increase in potency for a population of SW480 colorectal cancer cells enriched for CSCs relative to the bulk population, with baseline IC50 values of 100-250 nM against HT-29 and MDA-MB-231 cancer cell lines [1]. Napabucasin exhibits an IC50 of 142 nM in stemness-high cancer cell populations versus 395 nM in regular cancer cells, representing approximately a 2.78-fold selectivity window [2]. While both compounds show preferential CSC targeting, amcasertib achieves low nanomolar potency (100-250 nM) in bulk cancer cells—approximately 1.6- to 4-fold more potent than napabucasin's bulk cell IC50 of 395 nM—suggesting that amcasertib may exert stronger antiproliferative effects on the non-CSC tumor bulk in addition to its CSC-directed activity. Amcasertib also reduces spherogenesis of CD44+-enriched FaDu cells and, upon oral administration at 100 mg/kg, reduces tumor growth in PC3, HepG2, FaDu, and MKN45 mouse xenograft models [1].

Cancer stem cell enrichment CSC selectivity index SW480 HT-29 MDA-MB-231 IC50 comparison

ER-Negative Ovarian Cancer Subtype Selectivity: Pronounced NANOG Suppression in ER-Negative vs ER-Positive Ovarian Cancer and CSC Models

Amcasertib demonstrates context-dependent efficacy that is particularly pronounced in ER-negative ovarian cancer, a finding with implications for biomarker-stratified experimental design. In a comprehensive preclinical study by Guler Kara et al. (Medical Oncology, 2023), amcasertib was evaluated across ovarian cancer cell lines and cancer stem cell models with distinct genetic profiles [1]. The suppression of Nanog-mediated stem cell-like features by amcasertib was particularly pronounced in ER-negative ovarian cancer and cancer stem cells, highlighting higher anticancer efficacy in this molecular subgroup [1]. Amcasertib exhibited significant antiproliferative effects, induced apoptosis, caused G1 phase arrest, and impeded colony formation in MDAH-2774 cells. It effectively inhibited spheroid growth in OVCAR-3 and OCSC cells, and suppressed invasion and migration in MDAH-2774 and OCSC cells [1]. This ER-status-dependent differential efficacy has not been reported for napabucasin in ovarian cancer models and represents a potential selection criterion for ovarian cancer stem cell research where ER status is a variable of interest [2].

Ovarian cancer ER-negative NANOG suppression cancer stem cell spheroids EMT inhibition subtype selectivity

Clinical Monotherapy Activity: Amcasertib in Heavily Pre-Treated Advanced Head and Neck Cancer — ORR 13%, DCR 50%, mOS 7.2 Months

Amcasertib has demonstrated clinical monotherapy activity in a heavily pre-treated advanced head and neck cancer population, providing efficacy benchmarks relevant to translational research planning. In a Phase Ib/II extension study reported by Cote et al. at ASCO 2017 (Abstract 6032), 21 patients with advanced, pre-treated head and neck cancers (15 HNSCC, 6 salivary/parotid gland) received amcasertib orally at 10-300 mg total daily dose in continuous 28-day cycles [1]. Prior treatments included radiation in 90%, surgery in 71%, and systemic therapy in 90% (average 3 prior lines, range 1-6) [1]. Among 16 RECIST-evaluable patients, the objective response rate (ORR) was 13% (partial responses) and the disease control rate (DCR) was 50% [1]. At 12 months, 38% of patients in the intent-to-treat population (n=21) were alive, with a median overall survival of 7.2 months [1]. Amcasertib was well tolerated, with Grade 3 adverse events limited to diarrhea (n=4) and nausea (n=1) [1]. While no direct head-to-head napabucasin monotherapy data exists in the same head and neck cancer population, these results establish amcasertib's single-agent clinical activity benchmark for stemness kinase inhibition in a molecularly unselected, heavily pre-treated HNSCC cohort.

Head and neck squamous cell carcinoma Phase Ib/II clinical trial objective response rate disease control rate median overall survival

Amcasertib Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


ER-Negative Ovarian Cancer Stem Cell Research: Exploiting Amcasertib's Subtype-Selective NANOG Suppression

Amcasertib is the stemness kinase inhibitor of choice for preclinical ovarian cancer studies where ER status is a stratifying variable. The compound's pronounced suppression of Nanog-mediated stem cell-like features in ER-negative ovarian cancer cells and CSCs—including G1 phase arrest in MDAH-2774 cells, spheroid growth inhibition in OVCAR-3 and OCSC cells, and suppression of invasion and migration [1]—makes it particularly well-suited for research on hormone receptor-negative ovarian cancer, a subtype with limited targeted therapy options. Researchers comparing ER-negative vs ER-positive ovarian cancer models can use amcasertib to probe NANOG-dependent stemness mechanisms in a subtype-selective manner, a differential activity profile not reported for STAT3-targeted inhibitors such as napabucasin [2].

Advanced Head and Neck Squamous Cell Carcinoma (HNSCC) Translational Models

For head and neck cancer translational research programs, amcasertib offers clinically validated monotherapy activity to anchor preclinical studies. In a Phase Ib/II trial of heavily pre-treated HNSCC patients (90% with prior systemic therapy, average 3 prior lines), amcasertib monotherapy achieved an ORR of 13%, DCR of 50%, and mOS of 7.2 months with a manageable Grade 3 AE profile limited to diarrhea and nausea [1]. These clinical benchmarks provide a reference point for in vivo xenograft and PDX model calibration. Amcasertib's multi-kinase profile—including inhibition of EGFR and c-MET, both of which are frequently dysregulated in HNSCC [2]—provides mechanistic rationale for its application in HNSCC models where RTK co-activation contributes to the CSC phenotype.

Hepatocellular Carcinoma Sorafenib Combination Preclinical Models

Amcasertib should be prioritized in HCC research programs investigating stemness kinase inhibition as an adjunct to sorafenib, the standard-of-care first-line agent. The Phase Ib/II BBI608-503-103HCC trial demonstrated that amcasertib (100-200 mg QD) can be safely combined with sorafenib at full dose, achieving a RECIST-evaluable DCR of 100% (5/5) and an ITT DCR of 50%, with no pharmacokinetic drug-drug interactions observed [1]. Researchers designing HCC combination therapy studies can reference these clinical dosing and safety parameters when selecting amcasertib over napabucasin, recognizing that the two compounds produced quantitatively different efficacy outcomes in the same trial (amcasertib ITT DCR 50% vs napabucasin ITT DCR 67%; amcasertib mOS 5.1 months vs napabucasin mOS 19.2 months) [2], confirming that stemness kinase inhibition via the NANOG/STK33/STK17A axis is mechanistically distinct from STAT3 inhibition in the HCC context.

Breast Cancer Stem Cell (BCSC) Invasion, Migration, and EMT Research

Amcasertib is the appropriate tool compound for breast cancer stem cell studies focused on the invasive and migratory properties associated with epithelial-mesenchymal transition (EMT). In BCSC models, amcasertib demonstrated an IC50 of 1.9 μM at 48 hours, significantly induced apoptosis without affecting cell cycle progression, and decreased BCSC invasion and migration—functional properties directly linked to EMT [1]. This EMT-directed activity profile, combined with amcasertib's NANOG targeting (a transcription factor known to promote EMT in breast cancer stem cells), makes it particularly relevant for metastasis-focused breast cancer research. The compound's concurrent inhibition of HER2 and EGFR [2] further supports its application in breast cancer models where RTK signaling intersects with stemness-driven EMT programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amcasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.